3-(3-Bromophenoxy)pyrrolidine

Description

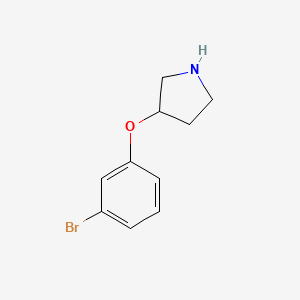

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromophenoxy)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTUVIZNLSOEKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80663056 | |

| Record name | 3-(3-Bromophenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946681-75-0 | |

| Record name | 3-(3-Bromophenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3-Bromophenoxy)pyrrolidine chemical properties and structure

An In-depth Technical Guide to 3-(3-Bromophenoxy)pyrrolidine: Synthesis, Characterization, and Application in Modern Drug Discovery

Abstract: The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its three-dimensional structure and its prevalence in a multitude of FDA-approved therapeutics.[1][2] This guide provides a comprehensive technical overview of this compound, a versatile building block that combines the key pyrrolidine scaffold with an electronically tunable bromophenyl group via a stable ether linkage. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple datasheet to deliver field-proven insights into the synthesis, analytical characterization, reactivity, and strategic application of this compound class. We present a robust, plausible synthetic protocol, detail the expected analytical signatures for structural confirmation, and explore its potential for generating diverse chemical libraries aimed at novel therapeutic targets.

Core Molecular Profile & Physicochemical Properties

This compound is a bifunctional molecule featuring a nucleophilic secondary amine and a reactive aryl bromide. This structure serves as an excellent starting point for library synthesis, allowing for independent modification at two distinct vectors. The core properties are summarized below. It is important to note that while the hydrochloride salt of the (S)-enantiomer is commercially available as a white solid, comprehensive experimental data for the free base is not widely published.[3] Therefore, some properties are predicted based on computational models.

| Property | Value / Description | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | N/A | N/A |

| Molecular Formula | C₁₀H₁₂BrNO | [4] |

| Molecular Weight | 242.11 g/mol | [4] |

| Monoisotopic Mass | 241.01022 Da | [4] |

| CAS Number | 879487-91-9 (racemate) | Vendor Data |

| Physical Form | White to off-white solid (for HCl salt) | [3] |

| XlogP (Predicted) | 2.4 | [4] |

| SMILES | C1CNCC1OC2=CC(=CC=C2)Br | [4] |

| InChIKey | QLTUVIZNLSOEKT-UHFFFAOYSA-N | [4] |

Proposed Synthetic Protocol: Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is the Williamson ether synthesis.[5][6][7] This venerable Sₙ2 reaction involves the deprotonation of an alcohol to form a potent alkoxide nucleophile, which then displaces a halide on an electrophilic partner.[5][8]

In this proposed protocol, we utilize N-Boc-3-hydroxypyrrolidine as the alcohol precursor and 1,3-dibromobenzene as the aryl halide. The Boc (tert-butyloxycarbonyl) protecting group serves a dual purpose: it deactivates the pyrrolidine nitrogen, preventing it from competing as a nucleophile, and it enhances solubility in organic solvents, simplifying purification. The synthesis is followed by acidic deprotection to yield the target compound.

Experimental Workflow

Caption: Synthetic workflow for this compound HCl.

Step-by-Step Methodology

PART A: Synthesis of N-Boc-3-(3-bromophenoxy)pyrrolidine

-

Reactor Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 10 mL per 1 g of N-Boc-3-hydroxypyrrolidine). Cool the flask to 0°C in an ice bath.

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred DMF.

-

Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group to form the sodium alkoxide. Performing this at 0°C controls the initial exothermic reaction and hydrogen gas evolution.

-

-

Nucleophile Formation: Add N-Boc-3-hydroxypyrrolidine (1.0 equivalent) dropwise as a solution in anhydrous DMF. Stir at 0°C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 30 minutes.

-

Causality: This ensures complete formation of the alkoxide nucleophile before the addition of the electrophile.

-

-

SₙAr Reaction: Add 1,3-dibromobenzene (1.5 equivalents) to the reaction mixture. Heat the reaction to 60-70°C and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Causality: An excess of the dibromobenzene is used to favor the monosubstituted product. Heating is required to overcome the activation energy for the nucleophilic aromatic substitution (SₙAr) reaction.

-

-

Work-up: Cool the reaction to 0°C and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (EtOAc, 3x volume of DMF). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

PART B: Deprotection to this compound Hydrochloride

-

Cleavage: Dissolve the purified N-Boc protected intermediate in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) and stir at room temperature for 2-4 hours.

-

Causality: The strong acid cleaves the acid-labile Boc group, liberating the free amine which is protonated in situ to form the hydrochloride salt.

-

-

Isolation: Concentrate the reaction mixture to dryness under reduced pressure. Add diethyl ether (Et₂O) to the residue and stir or sonicate. This will cause the hydrochloride salt to precipitate.

-

Final Product: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the final product as the hydrochloride salt.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is critical. A multi-step analytical workflow ensures a self-validating system.

Caption: Standard analytical workflow for compound validation.

Predicted Spectroscopic Signatures

While experimental spectra are not publicly available, the expected NMR signatures can be reliably predicted based on established principles and data from analogous structures.[9][10]

Predicted ¹H NMR (400 MHz, DMSO-d₆): Note: For the HCl salt, NH protons will be visible and likely broad.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5-9.0 | br s | 2H | -NH₂⁺- | Broad signal for the protonated secondary amine in the HCl salt. |

| ~7.35 | t, J ≈ 8.0 Hz | 1H | Ar-H | Aromatic proton between the two electronegative substituents (Br, O). |

| ~7.25 | t, J ≈ 2.0 Hz | 1H | Ar-H | Aromatic proton ortho to Br. |

| ~7.10 | ddd | 1H | Ar-H | Aromatic proton ortho to the ether linkage. |

| ~6.95 | ddd | 1H | Ar-H | Aromatic proton para to the ether linkage. |

| ~5.10 | m | 1H | O-CH- | Methine proton at C3 of the pyrrolidine ring, deshielded by the adjacent oxygen. |

| ~3.5-3.2 | m | 4H | -CH₂-N-CH₂- | Diastereotopic protons at C2 and C5, adjacent to the protonated nitrogen. |

| ~2.4-2.1 | m | 2H | -CH₂- | Protons at C4 of the pyrrolidine ring. |

Predicted ¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158.0 | Ar-C-O | Aromatic carbon directly attached to the ether oxygen. |

| ~131.5 | Ar-CH | Aromatic CH carbon. |

| ~123.0 | Ar-C-Br | Aromatic carbon bearing the bromine atom. |

| ~122.5 | Ar-CH | Aromatic CH carbon. |

| ~118.0 | Ar-CH | Aromatic CH carbon. |

| ~114.5 | Ar-CH | Aromatic CH carbon. |

| ~77.0 | O-CH | C3 of the pyrrolidine ring, deshielded by oxygen. |

| ~49.0 | N-CH₂ | C2/C5 carbons adjacent to nitrogen. Shift can vary with protonation state. |

| ~30.0 | -CH₂- | C4 of the pyrrolidine ring. |

Mass Spectrometry (ESI+): The key diagnostic feature is the isotopic pattern for bromine. The mass spectrum will show two major peaks for the molecular ion [M+H]⁺ at approximately m/z 242.0 and 244.0 with a near 1:1 intensity ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₁₂BrNO within 5 ppm.

Chemical Reactivity & Derivatization Potential

This compound offers two primary sites for chemical modification, making it a valuable scaffold for building chemical libraries.

Caption: Key reactivity sites for library diversification.

Reactivity at the Pyrrolidine Nitrogen (Site 1)

The secondary amine is a strong nucleophile and a moderate base. It readily undergoes reactions typical of secondary amines.

Exemplary Protocol: N-Alkylation

-

Setup: To a solution of this compound (1.0 equiv) in a suitable solvent like acetonitrile (ACN) or DMF, add a base such as potassium carbonate (K₂CO₃, 2-3 equiv) or diisopropylethylamine (DIPEA, 2-3 equiv).

-

Causality: The base neutralizes the acid (e.g., HBr) formed during the reaction, driving the equilibrium towards the product. K₂CO₃ is a common, inexpensive choice for Sₙ2 reactions.[11]

-

-

Reaction: Add the alkyl halide (e.g., benzyl bromide, 1.1 equiv) and stir the mixture at room temperature or with gentle heating (40-60°C) until TLC indicates consumption of the starting material.

-

Work-up: Filter off the inorganic base (if used) and concentrate the solvent. The crude product can then be purified via extraction and/or column chromatography.

Reactivity at the Aryl Bromide (Site 2)

The C-Br bond on the phenyl ring is a versatile handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) introduces new aryl or vinyl groups.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines, amides, or carbamates forms new C-N bonds, enabling the synthesis of complex diaryl amines or related structures.

-

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes introduces alkynyl moieties.

Strategic Applications in Drug Discovery

The this compound scaffold is a prime example of a building block designed for "escape from flatland," a concept in medicinal chemistry that encourages the use of non-planar, sp³-rich structures to improve physicochemical properties and explore three-dimensional pharmacophore space.[1]

-

Vectorial Diversity: The two orthogonal reaction sites allow for the rapid generation of libraries. The pyrrolidine nitrogen can be functionalized to interact with solvent or target specific polar interactions in a binding pocket, while the aryl bromide can be modified to explore deeper, often hydrophobic, sub-pockets.

-

Stereochemical Complexity: The chiral center at C3 of the pyrrolidine ring is critical for enantioselective interactions with biological targets like enzymes and receptors.[1] Using enantiomerically pure starting materials, such as (R)- or (S)-N-Boc-3-hydroxypyrrolidine, allows for the synthesis of stereochemically defined final compounds, which is essential for modern drug development.

-

Privileged Scaffold: Aryl-ether-pyrrolidine motifs are present in numerous biologically active compounds, including antagonists for histamine H3 receptors and other CNS targets.[12] This compound provides a robust entry point for synthesizing analogs of known pharmacologically active agents.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of Substituted Pyrrolidines.

-

PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

- Becknell, N. C., Lyons, J. A., Aimone, L. D., Gruner, J. A., Mathiasen, J. R., Raddatz, R., & Hudkins, R. L. (2011). Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(23), 7076–7080.

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

- Li Petri, G., Contino, A., & Pavan, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4947.

-

Proprep. (2023, May 14). Write the products for the following Williamson ether synthesis. Retrieved from [Link]

- Saeed, G., et al. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. World Journal of Pharmaceutical Research, 3(7), 987-1022.

-

Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]

- Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243572.

- Shaimardanova, A. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6528.

-

MDPI. (2024, May 18). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. (S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride | 1260593-52-9 [sigmaaldrich.com]

- 4. PubChemLite - this compound hydrochloride (C10H12BrNO) [pubchemlite.lcsb.uni.lu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. francis-press.com [francis-press.com]

- 8. proprep.com [proprep.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. reddit.com [reddit.com]

- 12. Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(3-Bromophenoxy)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this technical guide on the physicochemical characteristics of 3-(3-Bromophenoxy)pyrrolidine. This document is crafted to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, and understanding the nuanced properties of its derivatives is paramount for the rational design of novel therapeutics.[1] This guide moves beyond a simple recitation of data, offering insights into the causality behind its properties and the experimental logic for its characterization.

Molecular Identity and Structural Features

This compound is a synthetic organic compound featuring a central pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom. This core structure is prevalent in numerous natural alkaloids and approved pharmaceuticals, valued for its ability to introduce three-dimensionality into molecular design.[1] Attached to the 3-position of the pyrrolidine ring via an ether linkage is a 3-bromophenyl group.

The presence of the bromine atom, a halogen, significantly influences the molecule's electronic and lipophilic character. The ether linkage provides a degree of conformational flexibility, while the secondary amine of the pyrrolidine ring acts as a key hydrogen bond donor and acceptor, as well as a basic center.

Caption: Chemical structure of this compound.

Physicochemical Properties: A Blend of Prediction and Analogy

Precise experimental data for this compound is not extensively available in the public domain. Therefore, this section presents a combination of computationally predicted values and experimentally determined properties of analogous compounds to provide a robust profile.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₂BrNO | - |

| Molecular Weight | 242.11 g/mol | - |

| CAS Number | 946681-75-0 | [2] |

| Predicted XlogP | 2.4 | PubChemLite |

| Predicted pKa (Conjugate Acid) | ~9-10 | Based on pyrrolidine (pKa of conjugate acid ~11.3)[3] and substituted anilines. The electron-withdrawing nature of the bromophenoxy group is expected to decrease the basicity of the pyrrolidine nitrogen. |

| Aqueous Solubility | Predicted to be low to moderate. The hydrochloride salt form is expected to have enhanced water solubility. | [4] |

| Physical Form | Likely a solid at room temperature, as the hydrochloride salt is a white solid. |

Expert Insights: The predicted XlogP of 2.4 suggests a moderate level of lipophilicity, a key parameter in drug design influencing membrane permeability and off-target interactions. The basicity of the pyrrolidine nitrogen is a critical determinant of its behavior in physiological environments and its potential for salt formation, which can significantly impact solubility and bioavailability.

Analytical Characterization: A Proactive Approach

Caption: A logical workflow for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra to enable full structural assignment.

Expected Spectral Features:

-

¹H NMR:

-

Aromatic Region (δ 6.8-7.5 ppm): A complex multiplet pattern corresponding to the four protons on the 3-bromophenyl ring.

-

Pyrrolidine Ring Protons (δ 2.0-4.0 ppm): A series of multiplets for the seven protons on the pyrrolidine ring. The proton at the 3-position, being attached to the oxygen-bearing carbon, will likely be shifted downfield.

-

N-H Proton: A broad singlet, the chemical shift of which will be dependent on solvent and concentration.

-

-

¹³C NMR:

-

Aromatic Region (δ 110-160 ppm): Six signals for the carbons of the bromophenyl ring. The carbon attached to the bromine will be significantly shifted.

-

Pyrrolidine Ring Carbons (δ 25-70 ppm): Four signals corresponding to the carbons of the pyrrolidine ring. The carbon at the 3-position will be in the downfield region of this range due to the ether linkage.

-

Mass Spectrometry (MS)

Protocol:

-

Ionization: Employ either Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for soft ionization to observe the molecular ion.

-

Analysis: Utilize a high-resolution mass spectrometer (e.g., Q-TOF) to obtain accurate mass data.

Expected Fragmentation Pattern (EI):

-

Molecular Ion (M⁺): A prominent peak at m/z 241/243 with an approximate 1:1 ratio, characteristic of a monobrominated compound.

-

Key Fragments: Loss of the pyrrolidine ring, cleavage of the C-O ether bond, and fragmentation of the pyrrolidine ring are expected. The tropylium ion at m/z 91, while often observed in the fragmentation of α-pyrrolidinophenones, may be less prominent here.[5]

Infrared (IR) Spectroscopy

Protocol:

-

Sample Preparation: Prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorptions:

-

N-H Stretch: A moderate, somewhat broad absorption in the region of 3300-3400 cm⁻¹.[6]

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Strong absorptions in the 2850-2960 cm⁻¹ region.[7]

-

C-O-C Stretch (Aryl Ether): A strong, characteristic absorption in the 1200-1250 cm⁻¹ region.

-

C-Br Stretch: An absorption in the fingerprint region, typically below 700 cm⁻¹.

Synthesis and Reactivity

The synthesis of this compound can be approached through several established synthetic routes for aryl ether pyrrolidine derivatives. A common and effective method is the Williamson ether synthesis.

Caption: A general synthetic workflow for this compound.

Representative Synthetic Protocol:

-

Alkoxide Formation: To a solution of 3-bromophenol in an anhydrous aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C. Allow the reaction to stir for 30 minutes to an hour to ensure complete formation of the sodium phenoxide.

-

Nucleophilic Substitution: To the solution of the sodium phenoxide, add a solution of an N-protected-3-halopyrrolidine (e.g., N-Boc-3-bromopyrrolidine) or a pyrrolidine with a suitable leaving group at the 3-position (e.g., a tosylate or mesylate). The reaction is typically heated to facilitate the substitution.

-

Work-up and Purification: After the reaction is complete, quench with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.

-

Deprotection: The protecting group on the pyrrolidine nitrogen (e.g., Boc) is removed under appropriate conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

-

Final Purification: The final product can be purified by crystallization or chromatography.

Reactivity Profile:

-

N-Alkylation/Acylation: The secondary amine of the pyrrolidine ring is nucleophilic and will readily react with electrophiles such as alkyl halides and acyl chlorides.

-

Aromatic Substitution: The bromophenyl ring can undergo further functionalization through reactions such as palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig).

-

Stability: The compound is expected to be stable under normal laboratory conditions. However, like many amines, it may be susceptible to oxidation over time and should be stored under an inert atmosphere.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, precautions for handling similar brominated aromatic compounds and pyrrolidine derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a molecule of interest for medicinal chemistry and drug discovery, offering a versatile scaffold for further elaboration. While a complete experimental dataset of its physicochemical properties is yet to be fully documented in the public domain, this guide provides a robust framework based on computational predictions and data from analogous structures. The outlined analytical and synthetic protocols offer a practical starting point for researchers working with this compound. As with any chemical entity in the early stages of investigation, further experimental characterization is encouraged to fully elucidate its properties and potential applications.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound hydrochloride (C10H12BrNO). Retrieved from [Link]

-

DTIC. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.... Retrieved from [Link]

-

PubChem. (n.d.). Pyrrolidine. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

NIH. (2022). Refinement of Computational Access to Molecular Physicochemical Properties: From Ro5 to bRo5. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Retrieved from [Link]

-

NIH. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]

-

Glen Jackson - West Virginia University. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Refinement of Computational Access to Molecular Physicochemical Properties: From Ro5 to bRo5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

3-(3-Bromophenoxy)pyrrolidine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a versatile scaffold in the design of novel therapeutics.[1] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, a critical aspect in achieving target specificity and desired pharmacological profiles. This guide focuses on a specific, yet highly promising derivative: 3-(3-Bromophenoxy)pyrrolidine. The introduction of a bromophenoxy moiety at the 3-position of the pyrrolidine ring creates a molecule with significant potential for interaction with various biological targets. This document provides a comprehensive overview of its chemical properties, synthesis, and potential applications, aiming to equip researchers and drug development professionals with the foundational knowledge required to explore its therapeutic possibilities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development.

Chemical Structure and Identification

-

Chemical Name: this compound

-

Molecular Formula: C₁₀H₁₂BrNO[2]

-

Structure:

Caption: Chemical structure of this compound.

CAS Number and Molecular Weight

| Form | CAS Number | Molecular Weight ( g/mol ) |

| (S)-3-(3-Bromophenoxy)pyrrolidine HCl | 1260593-52-9[3] | 278.58[3] |

| This compound (Free Base) | Not assigned | 242.11 (calculated from formula C₁₀H₁₂BrNO) |

Note: The molecular weight of the free base is calculated based on its molecular formula.

Synthesis and Manufacturing

The synthesis of 3-substituted pyrrolidines is a well-explored area in organic chemistry.[4][5][6] While a specific protocol for this compound is not extensively published, a general and adaptable synthetic route can be proposed based on established methodologies for analogous compounds. A common approach involves the nucleophilic substitution of a suitable leaving group on the pyrrolidine ring with the desired phenoxide.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is outlined below. This approach highlights the key bond disconnection and the readily available starting materials.

Caption: Retrosynthetic analysis of this compound.

General Experimental Protocol (Mitsunobu Reaction)

The Mitsunobu reaction is a powerful tool for the formation of carbon-oxygen bonds and is a highly plausible method for the synthesis of this compound.

Step 1: Reaction Setup

-

To a solution of N-protected-3-hydroxypyrrolidine (e.g., N-Boc-3-hydroxypyrrolidine) (1.0 eq) and 3-bromophenol (1.1 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at 0 °C, add triphenylphosphine (PPh₃) (1.2 eq).

-

Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

Step 2: Reagent Addition

-

Slowly add a solution of a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq), in THF to the reaction mixture.

-

Maintain the temperature at 0 °C during the addition.

Step 3: Reaction Progression and Work-up

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification and Deprotection

-

Purify the crude product by column chromatography on silica gel to obtain the N-protected this compound.

-

Remove the protecting group (e.g., Boc group with trifluoroacetic acid in dichloromethane) to yield the final product, this compound.

-

The product can be further purified by distillation or crystallization of its salt form (e.g., hydrochloride).

Analytical Characterization

Accurate characterization of the synthesized compound is crucial for quality control and for interpreting biological data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR):

-

Aromatic Protons: Signals for the protons on the bromophenyl ring are expected in the range of δ 6.8–7.4 ppm.[7] The bromine substituent will influence the splitting pattern and chemical shifts of the adjacent protons.

-

Pyrrolidine Protons: The protons on the pyrrolidine ring will appear in the aliphatic region, typically between δ 2.5–3.5 ppm.[7] The proton at the C3 position, being attached to the carbon bearing the phenoxy group, is expected to be shifted downfield. The protons on the nitrogen-adjacent carbons (C2 and C5) will also show distinct signals.

-

N-H Proton: The proton on the nitrogen atom will likely appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

13C NMR (Carbon NMR):

-

Aromatic Carbons: The carbons of the bromophenyl ring are expected to resonate in the δ 110–160 ppm region. The carbon attached to the bromine atom will have a characteristic chemical shift.

-

Pyrrolidine Carbons: The carbons of the pyrrolidine ring will appear in the upfield region. The C3 carbon, bonded to the oxygen, will be the most downfield of the pyrrolidine carbons, likely in the δ 70-80 ppm range. The carbons adjacent to the nitrogen (C2 and C5) will also have distinct chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound. For this compound, the expected monoisotopic mass is 241.01022 Da.[2] The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which is a key diagnostic feature in the mass spectrum.

Applications in Drug Discovery and Development

The 3-aryloxypyrrolidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.

Central Nervous System (CNS) Disorders

A significant area of interest for 3-substituted pyrrolidines is in the treatment of CNS disorders. A study on a novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines revealed their potential as potent and balanced norepinephrine and serotonin reuptake inhibitors.[8] This dual-action mechanism is a validated approach for the treatment of depression and neuropathic pain. The structural similarity of this compound to these compounds suggests it may also exhibit similar pharmacological properties and warrants investigation in this therapeutic area.

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-aryloxypyrrolidine derivatives is highly dependent on the nature and position of substituents on both the pyrrolidine and the aromatic rings.[1]

-

Substitution on the Phenoxy Ring: The presence of a halogen, such as bromine, can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. The meta position of the bromine in this compound is a key feature that can be systematically modified to probe its impact on activity.

-

Stereochemistry at the 3-Position: The chiral center at the 3-position of the pyrrolidine ring is a critical determinant of biological activity. Enantiomerically pure forms of the compound are likely to exhibit different potencies and selectivities for their biological targets.

Future Research Directions

The available data suggests that this compound is a promising starting point for the development of novel therapeutic agents. Future research efforts should focus on:

-

Pharmacological Profiling: A comprehensive in vitro and in vivo pharmacological evaluation is necessary to determine its primary biological targets and potential therapeutic applications.

-

Lead Optimization: Systematic modification of the 3-bromophenoxy and pyrrolidine moieties can be undertaken to improve potency, selectivity, and pharmacokinetic properties.

-

Elucidation of Mechanism of Action: Detailed studies are required to understand how this compound interacts with its biological targets at a molecular level.

Safety and Handling

As with any research chemical, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound represents a valuable chemical entity with significant potential in the field of drug discovery. Its straightforward synthesis, coupled with the proven therapeutic relevance of the 3-aryloxypyrrolidine scaffold, makes it an attractive candidate for further investigation. This technical guide provides a solid foundation for researchers to embark on the exploration of this promising molecule, with the ultimate goal of developing novel and effective treatments for a range of human diseases.

References

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

PubMed. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. [Link]

-

The Royal Society of Chemistry. Page 1 of 19 Supporting Information Manuscript Title: Improving yield of graphene oxide catalysed n-heterocyclization of amines. [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

PubMed Central. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). [Link]

-

ChemRxiv. Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. [Link]

-

National Center for Biotechnology Information. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

University of California, Davis. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

PubChemLite. This compound hydrochloride (C10H12BrNO). [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]

-

Lead Sciences. 3-(3-Bromophenyl)pyrrolidine hydrochloride. [Link]

-

PubMed. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. [Link]

-

Indian Institute of Technology Guwahati. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

-

Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound hydrochloride (C10H12BrNO) [pubchemlite.lcsb.uni.lu]

- 3. (S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride | 1260593-52-9 [sigmaaldrich.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Pyrrolidine synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. 3-(2-Bromo-4-chlorophenoxy)pyrrolidine hydrochloride | 1220033-83-9 | Benchchem [benchchem.com]

- 8. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-(3-Bromophenoxy)pyrrolidine

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of 3-(3-Bromophenoxy)pyrrolidine, a novel heterocyclic compound with potential applications in drug discovery and development. Recognizing the limited publicly available data on this specific molecule, this document serves as a procedural and theoretical manual for researchers, scientists, and drug development professionals. It outlines systematic protocols for determining key physicochemical properties, interpreting the resulting data, and predicting potential degradation pathways. By leveraging established principles from the study of analogous structures, including substituted pyrrolidines and aryl ethers, this guide equips researchers with the necessary tools to thoroughly evaluate this compound for its suitability in preclinical and clinical development.

Introduction: The Significance of Physicochemical Profiling in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable pharmaceutical product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence a drug's bioavailability, manufacturability, and shelf-life. This compound, a molecule incorporating a pyrrolidine ring and a brominated phenoxy moiety, represents a class of compounds with significant therapeutic potential. The pyrrolidine scaffold is a common feature in many approved drugs, valued for its ability to impart desirable pharmacokinetic properties.[1][2] The inclusion of a brominated aryl ether introduces specific electronic and steric features that can modulate target binding and metabolic stability.[3]

This guide will provide a robust framework for the comprehensive evaluation of this compound's solubility and stability, adhering to the principles of scientific integrity and leveraging established regulatory guidelines.[4][5][6]

Predicted Physicochemical Properties of this compound

In the absence of empirical data, the initial assessment of this compound's properties can be guided by the known characteristics of its core components: the pyrrolidine ring and the 3-bromophenoxy group.

Predicted Solubility Profile

The solubility of a compound is a function of its ability to interact favorably with the solvent molecules, overcoming the crystal lattice energy for a solid.

-

Aqueous Solubility: The pyrrolidine nitrogen, with its basic character, is expected to be protonated at physiological pH, which would enhance aqueous solubility.[1] However, the lipophilic 3-bromophenoxy group will likely decrease water solubility. The overall aqueous solubility is therefore predicted to be moderate and highly pH-dependent.

-

Organic Solubility: The presence of the aromatic ring and the halogen substituent suggests good solubility in a range of organic solvents.[1] Polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., ethanol, methanol) are expected to be effective in dissolving the compound. Solubility in non-polar solvents (e.g., hexane, toluene) is predicted to be lower.

Predicted Stability Profile

The chemical stability of this compound will be dictated by the lability of its constituent functional groups under various stress conditions.

-

Hydrolytic Stability: The ether linkage is generally stable to hydrolysis, particularly under neutral and basic conditions. However, under strongly acidic conditions, cleavage of the aryl-ether bond may occur. The pyrrolidine ring itself is generally stable to hydrolysis.

-

Oxidative Stability: The pyrrolidine ring can be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides. The electron-rich phenoxy group may also be a site for oxidative degradation.

-

Photostability: Compounds containing aromatic rings and halogens can be susceptible to photolytic degradation. Excitation by UV or visible light could lead to the cleavage of the C-Br or C-O bonds.

-

Thermal Stability: The molecule is expected to have good thermal stability at typical storage and processing temperatures. At elevated temperatures, decomposition is likely to occur, potentially involving the cleavage of the ether bond or degradation of the pyrrolidine ring.[7]

A Systematic Approach to Solubility Determination

A comprehensive understanding of a compound's solubility is critical for formulation development and ensuring adequate exposure in biological assays. Both kinetic and thermodynamic solubility assessments provide valuable, albeit different, insights.[8][9][10][11]

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. This high-throughput screening method is valuable in early discovery to flag compounds with potential solubility issues.[10][12]

Experimental Protocol: High-Throughput Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Aqueous Dilution: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

Quantification (Optional): For a more quantitative assessment, centrifuge the plate to pellet any precipitate and analyze the supernatant by LC-UV or LC-MS/MS to determine the concentration of the dissolved compound.[10]

Diagram: Kinetic Solubility Workflow

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution that is in equilibrium with the solid form of the compound. This is a more accurate and relevant measure for formulation development.[8][9]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, 9) and relevant organic solvents.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Determine the concentration of this compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV.

-

Solid-State Analysis: Analyze the remaining solid by techniques like XRPD or DSC to check for any changes in the solid form (e.g., polymorphism, salt disproportionation).

Data Presentation: Predicted Solubility of this compound

| Solvent System | Predicted Solubility Range (µg/mL) | Rationale |

| pH 2.0 Buffer | 100 - 1000 | Protonation of the pyrrolidine nitrogen enhances solubility. |

| pH 7.4 Buffer | 10 - 100 | Partial protonation; balance between ionized and neutral forms. |

| pH 9.0 Buffer | < 10 | Primarily in the less soluble neutral form. |

| Methanol | > 10,000 | Good hydrogen bonding interactions. |

| Acetonitrile | 1,000 - 10,000 | Polar aprotic solvent, good dipole-dipole interactions. |

| Dichloromethane | 1,000 - 10,000 | Good solubility for moderately polar compounds. |

| Toluene | < 100 | Limited solubility due to the polarity of the molecule. |

| Hexane | < 10 | Very low solubility in non-polar solvents. |

Note: The values in this table are hypothetical and serve as a guide for expected outcomes. Actual experimental data is required for accurate characterization.

Comprehensive Stability Assessment and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[4][13][14][15] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[16]

Diagram: Forced Degradation Study Design

Caption: Overview of a Forced Degradation Study.

Experimental Protocols for Forced Degradation

The goal of these studies is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at a sufficient level for detection and characterization.

4.1.1. Hydrolytic Degradation

-

Protocol:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

-

4.1.2. Oxidative Degradation

-

Protocol:

-

Prepare a solution of this compound in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.

-

Monitor the reaction over time by HPLC until the target degradation is achieved.

-

4.1.3. Photolytic Degradation

-

Protocol:

-

Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light, according to ICH Q1B guidelines.

-

Simultaneously, keep a dark control sample to differentiate between light-induced and thermal degradation.

-

Analyze the samples at appropriate time points by HPLC.

-

4.1.4. Thermal Degradation

-

Protocol:

-

Expose a solid sample of this compound to elevated temperatures (e.g., 80°C, 100°C) in a controlled environment.

-

Analyze the sample at various time points to assess the extent of degradation.

-

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically a reverse-phase HPLC method, that can separate the parent compound from all its degradation products.[16][17][18][19]

Method Development Strategy:

-

Initial Screening: Use a generic gradient HPLC method with a C18 column and a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol).

-

Method Optimization: Adjust the gradient slope, mobile phase pH, column temperature, and stationary phase to achieve adequate resolution between the parent peak and all degradant peaks.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples to ensure that no degradation products are co-eluting.

-

Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Characterization of Degradation Products

The identification of degradation products is essential for understanding the degradation pathways and for assessing the safety of the drug substance.

-

LC-MS/MS: This is the primary tool for the initial identification of degradation products. By comparing the mass-to-charge ratio (m/z) of the degradants to the parent compound, potential structural modifications can be proposed.[15]

-

High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can be used to determine the elemental composition of the degradation products.

-

NMR Spectroscopy: For definitive structural elucidation, degradation products can be isolated (e.g., by preparative HPLC) and analyzed by 1D and 2D NMR techniques.[20]

Data Presentation: Potential Degradation Products of this compound

| Degradation Pathway | Potential Degradation Product | Analytical Approach for Identification |

| Hydrolysis (Acidic) | 3-Bromophenol and 3-hydroxypyrrolidine | LC-MS, GC-MS |

| Oxidation | N-oxide of this compound | LC-MS/MS (M+16) |

| Oxidation | Ring-opened products | LC-MS/MS, NMR |

| Photolysis | Debrominated product: 3-Phenoxypyrrolidine | LC-MS/MS (M-79/81) |

| Photolysis | Cleavage of the ether bond | LC-MS, GC-MS |

Note: This table lists plausible degradation products based on the chemical structure. The actual degradation profile must be determined experimentally.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility and stability of this compound. By following the detailed experimental protocols for solubility assessment and forced degradation studies, researchers can generate the critical data needed to advance this compound through the drug development pipeline. The proposed workflows for developing and validating stability-indicating analytical methods and for characterizing degradation products will ensure the quality, safety, and efficacy of any potential drug product derived from this promising NCE. The insights gained from these studies will be invaluable for formulation scientists, analytical chemists, and regulatory affairs professionals involved in the development of this compound.

References

- Duncton, M. A. J. (2011). Pyrrolidine-containing drugs. In Name Reactions in Heterocyclic Chemistry II (pp. 493-533). John Wiley & Sons, Inc.

- Li, J. J. (2016). Heterocyclic Chemistry in Drug Discovery. John Wiley & Sons.

- ICH, Q1A(R2) Stability Testing of New Drug Substances and Drug Products (2003).

- Al-Aani, H., & Al-Rekabi, M. (2018). Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma. Journal of Pharmaceutical and Biomedical Analysis, 155, 236-243.

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

-

PubChem. (n.d.). 3-Phenylpyrrolidin-3-ol. Retrieved from [Link]

- Zhang, J., et al. (2022). Elucidating the effects of bromine substitution in asymmetric quinoxaline central core-based non-fullerene acceptors on molecular stacking and photovoltaic performances.

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

-

Polymer Solutions. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from [Link]

- Bajaj, S., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

- O'Brien, A. M., et al. (2005). Stability of sulphonate type membranes in aqueous bromine/bromide environments. Journal of Membrane Science, 247(1-2), 169-178.

- Gümüş, M. K., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249339.

- Jain, D., & Basniwal, P. K. (2013). Stability-indicating HPLC method for arteether and application to nanoparticles of arteether.

-

ICH. (2022). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-15.

- Liu, Y., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics, 23(29), 15637-15648.

- Barupal, D. K., & Fiehn, O. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(21), 10848-10855.

- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(10), 548-557.

- Procter, D. J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

- Sharma, G., & Saini, V. (2021). Stability Indicating HPLC Method Development: A Review. International Journal of Trend in Scientific Research and Development, 5(5), 116-121.

- Hawe, A., et al. (2022). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Pharmaceutics, 14(3), 577.

- Wang, Y., et al. (2022). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. Organic Letters, 24(1), 229-234.

-

PubChem. (n.d.). (3S)-3-phenylpyrrolidine. Retrieved from [Link]

- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38384.

-

U.S. Food and Drug Administration. (2023). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

- Johnson, J. S., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society, 143(24), 9033-9039.

- König, B., et al. (2021). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. Journal of the American Chemical Society, 143(42), 17506-17512.

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

- Patel, K., & Dedania, Z. (2018). Stability Indicating HPLC Method Development –A Review. International Journal for Technological Research in Engineering, 5(11), 3042-3047.

- Sahu, K., et al. (2017). Isolation, Identification and Characterization of Degradation Product of Piracetam Using Analytical Techniques. ARC Journal of Pharmaceutical Sciences, 3(1), 1-8.

- Criquet, J., et al. (2018). Reaction of bromine and chlorine with phenolic compounds and natural organic matter extracts - Electrophilic aromatic substitution and oxidation.

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

PubChem. (n.d.). phenyl (3S)-pyrrolidine-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Phenyl-1-(phenylamino)pyrrolidine-2,5-dione. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ajrconline.org [ajrconline.org]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. enamine.net [enamine.net]

- 9. evotec.com [evotec.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. inventivapharma.com [inventivapharma.com]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biomedres.us [biomedres.us]

- 16. irjpms.com [irjpms.com]

- 17. researchgate.net [researchgate.net]

- 18. Stability-indicating HPLC method for arteether and application to nanoparticles of arteether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ijtsrd.com [ijtsrd.com]

- 20. arcjournals.org [arcjournals.org]

A Technical Guide to the Medicinal Chemistry Applications of 3-(3-Bromophenoxy)pyrrolidine: A Scaffold for Modern Drug Discovery

Executive Summary

The relentless pursuit of novel chemical entities with therapeutic potential is the cornerstone of modern drug discovery. Within this landscape, "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—are of paramount importance. The pyrrolidine ring is a quintessential example of such a scaffold, prized for its three-dimensional architecture and its presence in numerous FDA-approved drugs.[1][2] This guide introduces 3-(3-Bromophenoxy)pyrrolidine, a synthetically accessible yet underexplored scaffold that strategically combines the conformational advantages of the pyrrolidine ring with the unique modulatory properties of a bromophenoxy moiety. We will dissect the therapeutic rationale for its application, propose robust synthetic and screening protocols, and outline a clear strategy for structure-activity relationship (SAR) exploration. This document serves as a technical blueprint for researchers and drug development professionals aiming to leverage this promising scaffold for the discovery of next-generation therapeutics, particularly in the fields of central nervous system (CNS) disorders and oncology.

Introduction: The Strategic Value of the this compound Core

The clinical success of a drug candidate is profoundly influenced by its molecular architecture. Saturated heterocyclic systems, such as pyrrolidine, are increasingly favored over flat aromatic rings because their sp³-hybridized carbons provide a superior three-dimensional exploration of pharmacophore space, which is critical for potent and selective interactions with biological targets.[3][4] The non-planar, puckered nature of the pyrrolidine ring allows for precise spatial orientation of substituents, a feature essential for optimizing ligand-receptor binding.[1]

The this compound scaffold capitalizes on this foundation by introducing two key features:

-

The Phenoxy Linker: This ether linkage provides a balance of rigidity and flexibility, acting as a stable vector to position the phenyl ring within a target's binding pocket.

-

The meta-Bromo Substituent: The inclusion of a bromine atom is a deliberate drug design strategy.[5] Bromine can significantly increase lipophilicity, potentially enhancing membrane permeability and blood-brain barrier penetration.[6] Furthermore, it can participate in "halogen bonding," a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein's active site.[7] This interaction can substantially improve binding affinity and selectivity in ways that other halogens cannot.[7][8]

This guide posits that the unique combination of these three components makes this compound a high-potential starting point for developing novel modulators of challenging biological targets.

Physicochemical Properties and Synthesis

To embark on a discovery campaign, understanding the core molecule's properties and ensuring a reliable synthetic route is essential.

Predicted Physicochemical Properties

The fundamental properties of the parent scaffold are crucial for guiding initial derivatization strategies.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 242.11 g/mol | Excellent starting point, well below the "Rule of 5" limit, allowing for substantial modification. |

| XlogP | 2.4 | Indicates good lipophilicity, suggesting potential for good membrane permeability. |

| H-Bond Donors | 1 (Pyrrolidine N-H) | Provides a key interaction point and a handle for derivatization. |

| H-Bond Acceptors | 2 (Pyrrolidine N, Ether O) | Offers multiple points for engaging with biological targets. |

| Topological Polar Surface Area (TPSA) | 21.3 Ų | Suggests high potential for CNS penetration. |

Data sourced from PubChem CID 45075498.[9]

Proposed Synthetic Workflow

A robust and scalable synthesis is critical for any medicinal chemistry program. We propose a straightforward two-step synthesis starting from commercially available reagents. The causality behind this choice is rooted in reaction reliability and purification simplicity. A Williamson ether synthesis is a classic, high-yielding reaction perfect for this transformation.

Caption: Proposed two-step synthesis of the target scaffold.

Detailed Synthesis Protocol

Protocol 2.3.1: Synthesis of tert-butyl this compound-1-carboxylate

-

To a solution of 3-bromophenol (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, 0.5 M), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0°C under an inert nitrogen atmosphere.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Add a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.1 eq.) in DMF.

-

Heat the reaction to 60°C and monitor by TLC or LC-MS until consumption of the starting material is complete (typically 4-6 hours).

-

Cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the desired product.

Protocol 2.3.2: Synthesis of this compound Hydrochloride

-

Dissolve the product from Protocol 2.3.1 (1.0 eq.) in Dichloromethane (DCM, 0.2 M).

-

Cool the solution to 0°C and add 4M HCl in 1,4-dioxane (10 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for the disappearance of starting material by TLC.

-

Concentrate the mixture under reduced pressure.

-

Triturate the resulting solid with diethyl ether, filter, and dry in vacuo to yield the target scaffold as its hydrochloride salt.

Potential Therapeutic Applications & Rationale

The structural features of this compound suggest its utility across several therapeutic areas. We will focus on two high-priority areas: CNS disorders and oncology.

Central Nervous System (CNS) Agents

Hypothesis: The scaffold is an ideal starting point for modulators of G-protein coupled receptors (GPCRs) and transporters involved in neurotransmission, such as dopamine and serotonin receptors.

Rationale:

-

Scaffold Precedent: The pyrrolidine motif is prevalent in CNS drugs, including stimulants and receptor modulators.[10] Its 3D nature is well-suited to fit into the complex transmembrane domains of GPCRs.

-

Lipophilicity and BBB Penetration: The predicted XlogP of 2.4 and low TPSA are strong indicators of potential blood-brain barrier permeability, a critical requirement for CNS-acting drugs. The bromo-substituent enhances this property.[6]

-

Halogen Bonding Potential: Key amino acid residues in the binding pockets of aminergic GPCRs (e.g., serine, threonine, tyrosine) can act as halogen bond acceptors, providing a mechanism for achieving high potency and selectivity.

Kinase Inhibitors in Oncology

Hypothesis: Derivatives of the scaffold can be developed as potent and selective kinase inhibitors, particularly targeting the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR).

Rationale:

-

Bioisosterism: The 3-phenoxy-pyrrolidine core can act as a bioisostere for other common kinase hinge-binding motifs, such as anilino-pyrimidines. The ether oxygen and pyrrolidine nitrogen can form critical hydrogen bonds with the kinase hinge region.

-

Targeting the "Back Pocket": The bromophenyl group can be directed towards hydrophobic "back pockets" adjacent to the ATP binding site. The bromine atom can form specific halogen bonds, a strategy successfully employed in designing potent kinase inhibitors like Vandetanib.[5]

-

Structural Precedent: Related structures, such as 4-(3-bromophenyl)amino derivatives, have demonstrated inhibitory activity against EGFR tyrosine kinases, validating the potential of the bromophenyl moiety in this target class.[11]

Experimental Workflows for Screening & Validation

A logical, phased approach to screening is essential for efficiently identifying active compounds and validating their mechanism of action.

CNS Target Validation Workflow

This workflow describes a standard cascade for identifying and characterizing a novel dopamine D2 receptor (D2R) antagonist.

Caption: Screening cascade for a CNS-active compound.

Protocol 4.1.1: Primary Radioligand Binding Assay (D2R)

-

Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor.

-

In a 96-well plate, combine cell membranes (10-20 µg protein), [³H]-Spiperone (a D2R-selective radioligand) at a final concentration equal to its K_d (~0.2 nM), and the test compound (final concentration 10 µM).

-

For control wells, use a known D2R antagonist (e.g., Haloperidol) for non-specific binding and vehicle (DMSO) for total binding.

-

Incubate the plate at room temperature for 90 minutes.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold assay buffer to separate bound from free radioligand.

-

Allow filters to dry, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

Calculate percent inhibition relative to controls. Hits are typically defined as compounds showing >50% inhibition.

Anticonvulsant In Vivo Model Workflow

For scaffolds showing promise against CNS targets, assessing broad, physiologically relevant activity is a valuable next step. Pyrrolidine derivatives have a history of anticonvulsant activity.[12][13]

Protocol 4.2.1: Maximal Electroshock (MES) Seizure Test This protocol must be approved and performed in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Use adult male ICR mice (20-25 g).

-

Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg) dissolved in a suitable vehicle (e.g., 0.5% methylcellulose). Administer vehicle to the control group.

-

After a predetermined time (e.g., 30 or 60 minutes) to allow for drug absorption and distribution, induce a seizure.

-

Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.

-

Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

Calculate the ED₅₀ (the dose required to protect 50% of the animals) using probit analysis. This provides a quantitative measure of the compound's anticonvulsant potency.

Strategy for Structure-Activity Relationship (SAR) Exploration

The core scaffold offers three primary vectors for chemical modification to probe the SAR and optimize for potency, selectivity, and pharmacokinetic properties.

Caption: Key vectors for SAR exploration on the scaffold.

Proposed Initial Library Synthesis

The following table outlines a focused, 24-compound library designed to provide a rapid, informative first pass on the SAR for a CNS target. The rationale is to systematically vary basicity/lipophilicity at R¹ and electronic/steric properties at R².

| R¹ Substituent (Pyrrolidine-N) | R² Substituent (Aromatic Ring) | Rationale for Modification |

| H (from parent scaffold) | 3-Br (parent) | Baseline compound. |

| Methyl | 3-Br | Increase basicity, minimal steric change. |

| Cyclopropylmethyl | 3-Br | Maintain basicity, increase sp³ character. |

| Benzyl | 3-Br | Increase lipophilicity, explore aryl interactions. |

| H | 3-Cl | Test halogen bond acceptor potential (Cl vs. Br). |

| H | 3-CF₃ | Strong electron-withdrawing group, alters electronics. |

| H | 4-Br | Isomeric shift to probe binding pocket shape. |

| H | 3,5-diCl | Increase lipophilicity and probe steric tolerance. |

| ... (Systematically combine each R¹ with each R²) ... | ... | ... |

This systematic approach ensures that changes in biological activity can be more confidently attributed to specific structural modifications, accelerating the journey from hit to lead.

Conclusion

The this compound scaffold represents a compelling starting point for medicinal chemistry campaigns. It combines the proven three-dimensional advantages of the pyrrolidine ring with the nuanced, potency-enhancing properties of a halogenated phenyl ether. The proposed synthetic route is efficient and scalable, and the outlined screening cascades provide a clear path for biological evaluation. By focusing on high-value therapeutic areas like CNS disorders and oncology, and employing a rational SAR strategy, project teams can effectively unlock the full potential of this versatile and promising molecular framework.

References

- Li Petri, G., Raimondi, M. V., Spatola, R., & Holl, R. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.

- BenchChem. (2025). The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem.

-

Li Petri, G., Raimondi, M. V., Spatola, R., & Holl, R. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.[Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]

-

Gist, L. A., et al. (1974). Synthesis of Some N-carboxylic Acid Derivatives of 3-phenoxypyrrolidines, 4-phenoxypiperidines, and 3-phenoxynortropanes With Muscle Relaxant and Anticonvulsant Activities. Journal of Medicinal Chemistry, 17(9), 1000-8. [Link]

- Google Patents. (2005).

-

MySkinRecipes. 3-(3-Bromophenyl)pyrrolidine hydrochloride. MySkinRecipes.[Link]

-

Smith, A., et al. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

-

PubChemLite. This compound hydrochloride (C10H12BrNO). PubChemLite.[Link]

- Google Patents. (2016). Pyrrolidine derivatives, pharmaceutical compositions and uses thereof. US9278954B2.

-

Gannon, B. M., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Journal of Pharmacology and Experimental Therapeutics, 354(2), 198-205. [Link]

-

Słoczyńska, K., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 27(19), 6667. [Link]

-

PubChemLite. 3-(3-bromophenyl)pyrrolidin-2-one (C10H10BrNO). PubChemLite.[Link]

-

Gavrilova, A. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(21), 11158. [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.[Link]

-

Das, A., & Szymański, P. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 2(11), 1-16. [Link]

-

Das, A., & Szymański, P. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar.[Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central.[Link]

-